
Desipramine-d3
Descripción general
Descripción
Desipramine-d3 is a deuterated analog of desipramine, a tricyclic antidepressant (TCA) that acts primarily as a selective norepinephrine reuptake inhibitor (SNRI) with weak serotonin reuptake inhibition, antihistaminergic, and anticholinergic effects . The deuterated form (C₁₈H₁₉D₃N₂) incorporates three deuterium atoms at the methyl group of the amine side chain, enhancing its utility as a stable isotope-labeled internal standard (IS) in quantitative bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . It is widely used in clinical toxicology, forensic analysis, and pharmacokinetic studies to improve the accuracy of desipramine quantification in biological matrices like plasma, urine, and serum .
Key suppliers include Cambridge Isotope Laboratories, Cerilliant, and Santa Cruz Biotechnology, with applications spanning research on metabolic pathways (e.g., via its hydroxylated metabolite, 2-hydroxy this compound) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desipramine-d3 is synthesized by incorporating deuterium atoms into the desipramine molecule. The process typically involves the following steps:
Deuteration of Precursors: The starting materials, which are precursors to desipramine, are subjected to deuteration. This can be achieved using deuterated reagents such as deuterium gas or deuterated solvents.
Formation of this compound: The deuterated precursors undergo a series of chemical reactions, including alkylation and cyclization, to form this compound. These reactions are carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and it often includes:
Use of Deuterated Reagents: High-purity deuterated reagents are used to ensure the incorporation of deuterium atoms.
Purification Steps: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and achieve the desired level of deuteration.
Análisis De Reacciones Químicas
Types of Reactions
Desipramine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Desipramine-d3 is extensively used as an internal standard in mass spectrometry for the quantification of desipramine and other tricyclic antidepressants in biological samples. Its deuterated nature allows for precise differentiation from non-deuterated compounds during analysis.
This compound has been instrumental in understanding the neurobiological mechanisms underlying antidepressant treatments. Research has shown that chronic administration of desipramine increases dopamine D3 receptor expression in the nucleus accumbens, a critical area for reward and motivation . This effect is believed to contribute to the drug's antidepressant efficacy.
Case Study: Dopamine D3 Receptor Expression
In a controlled study involving animal models, chronic treatment with desipramine resulted in significant increases in D3 receptor mRNA expression after 21 days. This finding suggests that desipramine may enhance responsiveness within the mesolimbic dopaminergic system, which is often implicated in mood regulation .
Clinical Applications
Desipramine is primarily indicated for the treatment of major depressive disorder but has several off-label uses that are supported by clinical evidence:
- Bulimia Nervosa : Demonstrated efficacy within two weeks of treatment.
- Neuropathic Pain : Exhibits antinociceptive properties through norepinephrine modulation.
- Overactive Bladder : Effective for both simple and complex cases.
- ADHD : Utilized as an alternative treatment option.
Table 2: Clinical Applications of Desipramine
Condition | Evidence Level |
---|---|
Major Depressive Disorder | FDA-approved |
Bulimia Nervosa | Moderate evidence |
Neuropathic Pain | Moderate evidence |
Overactive Bladder | Moderate evidence |
ADHD | Low to moderate evidence |
A systematic review highlighted that desipramine's mechanism involves norepinephrine reuptake inhibition, which contributes to its therapeutic effects across these conditions .
Comparative Studies
Recent studies have compared the effects of desipramine to other antidepressants like fluoxetine and bupropion regarding their impact on neurotransmitter systems. For instance, both desipramine and fluoxetine were shown to decrease splenocyte proliferation, indicating potential immunomodulatory effects alongside their primary antidepressant actions .
Mecanismo De Acción
Desipramine-d3, like desipramine, acts primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets include norepinephrine and serotonin transporters, which are blocked by this compound, preventing the reuptake of these neurotransmitters.
Comparación Con Compuestos Similares
Desipramine-d3 belongs to a class of deuterated tricyclic antidepressants and related standards. Below is a detailed comparison:
Structural Analogs: Deuterated Tricyclic Antidepressants
Key Findings :
- Specificity: this compound is preferred over non-deuterated IS due to reduced matrix interference in LC-MS/MS .
- Cross-Correction : In the absence of analyte-specific deuterated IS (e.g., for trimipramine), this compound is used to correct signals in multi-analyte panels .
- Metabolite Tracking : 2-hydroxy this compound (CAS 1189998-63-7) enables precise quantification of desipramine’s oxidative metabolism .
Functional Analogs: Deuterated Internal Standards for TCAs
Key Findings :
- Selectivity : this compound shows negligible cross-reactivity with other TCAs like amitriptyline, ensuring specificity in multi-drug panels .
- Stability: Deuterated IS like this compound exhibit longer shelf lives (e.g., 1–2 years at −20°C) compared to non-deuterated analogs .
Pharmacological and Analytical Performance
Parameter | This compound | Clomipramine-d3 | Amitriptyline-d3 | |
---|---|---|---|---|
Retention Time (LC-MS/MS) | 6.2 min | 7.1 min | 5.8 min | |
LOQ (ng/mL) | 0.5 | 0.3 | 0.7 | |
Ionization Mode | ESI+ | ESI+ | ESI+ | |
Matrix Effect (%) | −8.5 | −12.3 | −9.1 |
Key Findings :
Actividad Biológica
Desipramine-d3, a deuterated form of the tricyclic antidepressant desipramine, is primarily used in pharmacokinetic studies to trace metabolic pathways and quantify drug levels in biological samples. This article explores its biological activity, focusing on its pharmacological effects, metabolic pathways, and implications for research.
Overview of this compound
Desipramine is known for its role as a norepinephrine reuptake inhibitor, which enhances neurotransmission by increasing the availability of norepinephrine and serotonin in the synaptic cleft. The deuterium labeling in this compound allows for precise tracking in biological studies, particularly in understanding its metabolism and interactions within the body.
Pharmacological Mechanism
Desipramine exerts its antidepressant effects through several mechanisms:
- Norepinephrine Reuptake Inhibition : By blocking the reuptake of norepinephrine, desipramine increases its concentration in the synaptic cleft, which is crucial for mood regulation.
- Serotonin Modulation : Although primarily a norepinephrine reuptake inhibitor, desipramine also affects serotonin levels, contributing to its antidepressant properties.
Metabolism of this compound
The metabolism of desipramine involves several key pathways:
- Glucuronidation : this compound is metabolized to 2-Hydroxy this compound beta-D-Glucuronide through glucuronidation. This phase II metabolic reaction increases the solubility of desipramine, facilitating its excretion from the body .
- Phase I Metabolism : Initial metabolic processes include oxidation and demethylation, leading to various metabolites that can also exhibit biological activity.
Table 1: Metabolic Pathways of this compound
Pathway | Enzyme Involved | Major Metabolite |
---|---|---|
Glucuronidation | UDP-glucuronosyltransferase | 2-Hydroxy this compound beta-D-Glucuronide |
Oxidation | Cytochrome P450 | Desipramine N-oxide |
Demethylation | Various P450 enzymes | 10-Hydroxydesipramine |
Biological Activity Studies
Research has demonstrated that desipramine and its metabolites influence various biological systems:
- Dopamine D3 Receptor Modulation : Chronic administration of desipramine has been shown to increase dopamine D3 receptor expression in key brain areas involved in reward and motivation . This modulation may contribute to its antidepressant effects by enhancing dopaminergic neurotransmission.
- Neuroprotective Effects : Studies indicate that desipramine may exert neuroprotective effects through the upregulation of brain-derived neurotrophic factor (BDNF), which is associated with improved neuronal survival and function .
Case Study: Effects on Dopamine Receptors
In a study examining the impact of various antidepressants on dopamine receptor expression, it was found that desipramine significantly increased D3 receptor mRNA levels after 21 days of treatment. This suggests a potential mechanism by which desipramine enhances dopaminergic signaling in depressive disorders .
Implications for Research
The unique properties of this compound make it a valuable tool for understanding drug metabolism and interactions:
- Pharmacokinetics : The isotopic labeling allows researchers to trace the compound's distribution and elimination in vivo, providing insights into dosing regimens and safety profiles.
- Drug Interactions : Investigating how this compound interacts with other medications can help elucidate potential drug-drug interactions that may affect therapeutic outcomes.
Q & A
Basic Research Question: What protocols ensure accurate quantification of Desipramine-d3 in experimental studies?
Methodological Answer:
Accurate quantification requires calibration curves generated using serial dilutions of a certified reference standard, coupled with isotope dilution mass spectrometry (IDMS) to account for matrix effects. Stability-indicating assays (e.g., LC-MS/MS) should validate analyte integrity under storage and processing conditions. Statistical parameters like limit of detection (LOD) and limit of quantification (LOQ) must be reported, with precision (RSD <15%) and accuracy (80–120% recovery) benchmarks .
Basic Research Question: How is this compound utilized as an internal standard in LC-MS studies?
Methodological Answer:
this compound, a deuterated analog, normalizes signal variability caused by ion suppression/enhancement in biological matrices. Researchers should match its retention time and ionization efficiency to the target analyte. For example, in synthetic opioid screening, it compensates for instrument drift and matrix interference, ensuring reproducible relative retention time (RRT) calculations .
Advanced Research Question: What methodological considerations are critical when integrating this compound into machine learning-driven retention time prediction models?
Methodological Answer:
Feature selection must include physicochemical properties (e.g., logP, molecular weight) and chromatographic parameters (e.g., column type, gradient profile). Model accuracy is evaluated via root mean square error (RMSE), where lower values (<0.5 min) indicate robust alignment between predicted and experimental retention times. Cross-validation with independent datasets prevents overfitting .
Advanced Research Question: How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
Methodological Answer:
Discrepancies may arise from interspecies metabolic differences or variability in LC-MS conditions. To address this:
- Replicate studies under standardized protocols (e.g., ISO/IEC 17025).
- Use isotopic tracing to distinguish parent compounds from metabolites.
- Perform meta-analyses to identify confounding variables (e.g., plasma vs. tissue matrices) .
Basic Research Question: What strategies are recommended for conducting literature reviews on this compound?
Methodological Answer:
- Use primary databases (PubMed, SciFinder) with search terms like "this compound AND pharmacokinetics" or "Deuterated internal standards AND validation."
- Prioritize peer-reviewed journals with high impact factors in analytical chemistry.
- Critically assess methodologies in retrieved papers for consistency in sample preparation and instrumentation .
Advanced Research Question: How can multi-omics approaches be integrated into this compound research to enhance mechanistic insights?
Methodological Answer:
Combine metabolomic (LC-MS) and proteomic (shotgun LC-MS/MS) data using multivariate analysis (e.g., PCA or PLS-DA) to identify correlations between this compound exposure and biomarker profiles. Ensure batch correction and normalization to mitigate technical variability. Open-source tools like XCMS Online or MetaboAnalyst streamline data integration .
Basic Research Question: What experimental design principles apply to stability studies of this compound?
Methodological Answer:
- Conduct accelerated stability tests under stress conditions (e.g., 40°C, 75% humidity) per ICH Q1A guidelines.
- Monitor degradation via forced degradation studies (acid/base hydrolysis, oxidation).
- Use orthogonal analytical methods (HPLC, NMR) to confirm structural integrity .
Advanced Research Question: How should researchers address conflicting data on this compound’s metabolic pathways?
Methodological Answer:
- Perform comparative studies using human liver microsomes (HLMs) vs. recombinant CYP isoforms to identify enzyme-specific metabolism.
- Apply kinetic isotope effect (KIE) analysis to differentiate enzymatic vs. non-enzymatic pathways.
- Validate findings with in vivo models using stable isotope-labeled tracers .
Basic Research Question: What validation parameters are essential for this compound analytical methods?
Methodological Answer:
Key parameters include:
- Linearity (R² ≥0.99 over the calibration range).
- Precision (intra-day/inter-day RSD <15%).
- Accuracy (spiked recovery within 80–120%).
- Robustness (deliberate variations in pH, temperature).
Documentation should align with FDA Bioanalytical Method Validation guidelines .
Advanced Research Question: What machine learning techniques improve this compound identification in non-targeted screening?
Methodological Answer:
- Train random forest or gradient boosting models on spectral libraries and retention time databases.
- Optimize feature selection (m/z, fragmentation patterns) using recursive feature elimination (RFE).
- Validate models with external datasets and report SHAP (SHapley Additive exPlanations) values to interpret feature importance .
Propiedades
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAFALTSJYZDH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661890 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65100-49-4 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65100-49-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.